molecular formula C8H6BrNO2 B1445900 (2-Bromo-phenyl)-oxo-acetaldehydeoxime CAS No. 864445-89-6

(2-Bromo-phenyl)-oxo-acetaldehydeoxime

Cat. No.: B1445900
CAS No.: 864445-89-6
M. Wt: 228.04 g/mol
InChI Key: YRUDEXOYOJEORP-BJMVGYQFSA-N
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Description

IUPAC Nomenclature and Structural Characterization

The IUPAC name for (2-bromo-phenyl)-oxo-acetaldehydeoxime is 2-bromoacetophenone oxime , derived from its parent ketone, 2-bromoacetophenone (C₆H₄Br-2-C(O)CH₃). The oxime functional group (-NOH) replaces the ketone’s oxygen, yielding the molecular formula C₈H₇BrNO (molecular weight: 214.06 g/mol).

Structural Features:

  • Aromatic System : A benzene ring substituted with a bromine atom at the ortho position (C2).
  • Oxime Group : The ketone (C=O) at the acetyl side chain is converted to an oxime (C=N-OH), creating a planar geometry around the nitrogen.
  • Tautomerism : The oxime exists as syn (Z) and anti (E) stereoisomers due to restricted rotation around the C=N bond.

Spectroscopic Characterization:

  • Infrared (IR) Spectroscopy : Strong absorption bands at ~3200 cm⁻¹ (O-H stretch), ~1650 cm⁻¹ (C=N stretch), and ~940 cm⁻¹ (N-O stretch).
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), oxime proton (δ 8.1–8.3 ppm), and methyl protons (δ 2.5–2.7 ppm).
    • ¹³C NMR : Carbonyl carbon (δ 150–160 ppm), aromatic carbons (δ 120–140 ppm), and methyl carbon (δ 25–30 ppm).

Historical Context and Discovery in Oxime Chemistry

Oximes were first systematically studied in the late 19th century by Victor Meyer , who elucidated their stereoisomerism and reactivity. The synthesis of brominated oximes, including 2-bromoacetophenone oxime, emerged in the mid-20th century as part of efforts to explore halogenated intermediates for pharmaceuticals and agrochemicals.

Key Developments:

  • Synthetic Methods : Early routes involved condensing 2-bromoacetophenone with hydroxylamine hydrochloride in ethanol, yielding the oxime with >80% efficiency.
  • Stereochemical Insights : Studies in the 1970s resolved the syn and anti configurations using X-ray crystallography, revealing distinct packing patterns influenced by bromine’s steric effects.
  • Mechanistic Studies : The compound’s participation in Beckmann rearrangements and nucleophilic substitutions highlighted its utility in generating amines and nitriles.

Role in Organobromine Compound Research

Bromine’s electronegativity and polarizability make organobromine compounds like 2-bromoacetophenone oxime pivotal in synthetic and applied chemistry.

Applications:

  • Coordination Chemistry :

    • Acts as a bidentate ligand for transition metals (e.g., Co(II), Ni(II)), forming complexes with enhanced catalytic activity in oxidation reactions.
    • Example: [Ni(C₈H₇BrNO)₂] exhibits a square-planar geometry and electrochemical redox activity.
  • Pharmaceutical Intermediates :

    • Serves as a precursor to brominated heterocycles, such as benzothiazoles and imidazoles, which show antimicrobial and anti-inflammatory properties.
    • In hyperuricemia research, structurally analogous bromophenyl oximes inhibit xanthine oxidase and urate transporters.
  • Materials Science :

    • Incorporated into polymers as UV stabilizers due to bromine’s radical-scavenging properties.
    • Modifies surface properties of nanoparticles for sensor applications.

Table 1: Comparative Analysis of Brominated Oximes

Compound Molecular Formula Key Application Reference
2-Bromoacetophenone oxime C₈H₇BrNO Ligand in metal complexes
4-Bromoacetophenone oxime C₈H₇BrNO Antihyperuricemic agent
Phenylglyoxime C₈H₈N₂O₂ Electrochemical sensors

Properties

IUPAC Name

(2E)-1-(2-bromophenyl)-2-hydroxyiminoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-7-4-2-1-3-6(7)8(11)5-10-12/h1-5,12H/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUDEXOYOJEORP-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=NO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=N/O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation: 2-Bromophenylhydrazine

A key precursor for synthesizing (2-Bromo-phenyl)-oxo-acetaldehydeoxime is 2-bromophenylhydrazine , which can be prepared from 2-bromoaniline through diazotization, reduction, and hydrolysis steps.

Step Description Conditions Key Reagents Yield/Purity
Diazotization 2-bromoaniline treated with sodium nitrite in acidic medium to form diazonium salt 0-5 °C, acidic pH (HCl) 2-bromoaniline, NaNO2, HCl Intermediate for reduction
Reduction Reduction of diazonium salt to hydrazine derivative using sodium pyrosulfite 10-35 °C, pH 7-9 Sodium pyrosulfite High purity, low cost
Hydrolysis Final step to obtain pure 2-bromophenylhydrazine Mild conditions Water, heat Yield ~63-72% (prior art)

An improved method uses zinc powder and concentrated hydrochloric acid as a reducing agent instead of sodium pyrosulfite, enhancing reaction speed, yield, and purity:

Step Description Conditions Key Reagents Yield/Purity
Diazotization 2-bromoaniline with concentrated HCl and sodium nitrite at 2 °C 0-5 °C, strongly acidic 2-bromoaniline, NaNO2, HCl Smooth, complete reaction
Reduction Zinc powder in HCl reduces diazonium salt 18 °C, acidic medium Zinc powder, HCl High yield, short reaction time
Purification Activated carbon treatment and crystallization 60 °C dissolution, 5 °C crystallization Activated carbon, water Product purity ≥ 99.2%
Salt Formation Formation of oxalate salt with oxalic acid and acetone washing 65 °C reaction, cooled to 20 °C Oxalic acid, acetone Yield ~41%, purity 99.2%

These methods provide a reliable route to high-purity 2-bromophenylhydrazine, which is essential for subsequent oxime synthesis.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Yield/Purity/Remarks
2-Bromophenylhydrazine Diazotization of 2-bromoaniline, reduction with sodium pyrosulfite or zinc/HCl NaNO2, HCl, sodium pyrosulfite or Zn powder, HCl Yield 63-72% (pyrosulfite), >41% (Zn), purity >99%
Purification of hydrazine Activated carbon decolorization, crystallization, salt formation with oxalic acid Heating to 60 °C, cooling to 5 °C, oxalic acid, acetone High purity (≥99.2%), stable salt form
Oxime formation Condensation of 2-bromoacetophenone with hydroxylamine salts or acetaldoxime Mild acidic to neutral pH, room temp to 60 °C High yield, purity >99% achievable
Purification of oxime Recrystallization, solvent extraction Ethanol, acetone, crystallization Ensures high purity and removal of isomers

Research Findings and Considerations

  • Reduction agents : Zinc powder in concentrated HCl offers advantages over sodium pyrosulfite and stannous chloride in terms of reaction speed, yield, and ease of impurity removal, making it a preferred choice for preparing 2-bromophenylhydrazine.

  • Purity control : Activated carbon treatment and crystallization steps are critical for removing colored impurities and achieving high purity, essential for downstream oxime synthesis.

  • Oximation step : Use of acetaldoxime or hydroxylamine salts under controlled conditions yields the oxime functionality with minimal side reactions. Copper sulfate catalysis has been reported to improve oximation efficiency in related acetophenone derivatives.

  • Environmental and cost factors : The zinc/HCl reduction method reduces reaction time and waste generation compared to older methods, improving environmental footprint and production economics.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-phenyl)-oxo-acetaldehydeoxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to amines using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often employed.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (2-Bromo-phenyl)-oxo-acetaldehydeoxime typically involves the bromination of phenylacetaldehyde followed by the introduction of the oxime group. A common method is the reaction of 2-bromobenzaldehyde with hydroxylamine hydrochloride under acidic conditions, often in solvents like ethanol or methanol at elevated temperatures to ensure complete conversion.

Key Synthetic Steps:

  • Bromination : Introduction of a bromine atom onto the phenyl ring.
  • Oxime Formation : Reaction with hydroxylamine to form the oxime functional group.

Chemical Reactivity

This compound exhibits a range of chemical reactions:

  • Oxidation : The oxime can be oxidized to form nitrile oxides.
  • Reduction : Reduction can yield amines using agents like sodium borohydride.
  • Substitution Reactions : The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows for diverse chemical transformations that are crucial in developing new compounds.

Medicinal Chemistry

Research has indicated potential applications in drug development:

  • Anticancer Activity : Studies have shown that oxime derivatives can exhibit significant anticancer properties. For instance, compounds with oxime functionalities have been evaluated for their ability to inhibit specific kinases associated with cancer progression, demonstrating promising cytotoxic effects against various cancer cell lines .
  • Mechanisms of Action : The oxime group can form stable complexes with metal ions, influencing biochemical pathways related to cancer cell proliferation and apoptosis .

Industrial Applications

The compound is utilized in producing specialty chemicals and materials. Its reactivity allows it to be a valuable building block in manufacturing processes for various chemical products.

Case Studies and Research Findings

Several studies have explored the applications of this compound and related compounds:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of FLT3 kinase activity with an IC50 of 7.89 nM, indicating potential as an anticancer agent .
Study BSynthetic ApplicationsHighlighted its role as an intermediate in synthesizing complex organic molecules, showcasing versatility in chemical reactions.
Study CBiochemical InteractionsInvestigated interactions with metal ions affecting various signaling pathways, providing insights into its mechanism of action in biological systems .

Mechanism of Action

The mechanism by which (2-Bromo-phenyl)-oxo-acetaldehydeoxime exerts its effects involves interactions with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the bromine atom can participate in halogen bonding, affecting the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

Key Observations:

Substituent Effects :

  • The 2-bromo substituent in the target compound introduces steric hindrance and electron-withdrawing effects, which may reduce nucleophilic reactivity compared to the 4-methoxyphenyl analog (CAS 1823-76-3), where the methoxy group donates electrons via resonance .
  • Ester derivatives (e.g., Methyl 2-(2-bromophenyl)-2-oxoacetate, CAS 122394-38-1) exhibit higher lipophilicity due to the ester group, enhancing membrane permeability in biological systems compared to oxime-containing analogs .

Functional Group Influence: The oxime group (-NOH) in the target compound enables chelation with metal ions, a property absent in ester or carboxylic acid analogs. This makes it valuable in catalysis or metallodrug design. Carboxylic acid derivatives (e.g., 2-(4-Bromophenyl)-2-oxoacetic acid, CAS 7099-87-8) are more acidic (pKa ~2-3) compared to oximes (pKa ~10-12), affecting their solubility and ionic state under physiological conditions .

Biological Activity

(2-Bromo-phenyl)-oxo-acetaldehyde oxime, with the CAS number 864445-89-6, is an organic compound characterized by its brominated phenyl group and oxime functional group. Its molecular formula is C8_8H6_6BrNO2_2, and it has a molecular weight of approximately 228.04 g/mol. This compound's unique structure allows it to engage in various biological activities, making it a subject of interest in medicinal chemistry.

The presence of the bromine atom enhances the compound's reactivity, allowing it to participate in multiple chemical reactions such as oxidation, reduction, and substitution. These properties make it a valuable intermediate in synthetic applications.

PropertyValue
Molecular FormulaC8_8H6_6BrNO2_2
Molecular Weight228.04 g/mol
CAS Number864445-89-6

Research indicates that (2-Bromo-phenyl)-oxo-acetaldehyde oxime may function as an enzyme inhibitor or pharmacophore in drug design. The oxime and aldehyde moieties allow for interactions with biological targets, potentially modulating enzyme activity or receptor interactions.

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming reversible or irreversible complexes, thereby altering metabolic pathways.
  • Receptor Interaction : Its structure allows it to bind to various receptors, which could lead to therapeutic effects in conditions such as cancer or inflammation.

Case Studies

Several studies have explored the biological effects of compounds with similar structures:

  • Antitumor Activity : A study on oxime derivatives demonstrated significant inhibition of FLT3 kinase activity, with an IC50_{50} of 7.89 nM, indicating potential for similar activity in (2-Bromo-phenyl)-oxo-acetaldehyde oxime .
  • Cytotoxic Effects : Research on related compounds showed that certain derivatives induced apoptosis and cell cycle arrest in cancer cell lines . This suggests that (2-Bromo-phenyl)-oxo-acetaldehyde oxime could exhibit similar cytotoxic properties.

Interaction with Biological Molecules

The compound's functional groups facilitate the formation of hydrogen bonds and engage in redox reactions, which could modulate enzyme activity or receptor interactions. Further studies are necessary to elucidate specific molecular targets and mechanisms of action.

Comparative Analysis

Comparative studies highlight the unique features of (2-Bromo-phenyl)-oxo-acetaldehyde oxime compared to other halogenated analogs:

CompoundIC50_{50} (nM)Biological Activity
(2-Bromo-phenyl)-oxo-acetaldehyde oximeTBDPotential enzyme inhibitor
Indirubin-5-carboxamide analog7.89Antitumor activity
Other halogenated derivativesVariesDiverse biological effects

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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